molecular formula C23H31ClN8O B610475 盐酸瑞波西利 CAS No. 1211443-80-9

盐酸瑞波西利

货号 B610475
CAS 编号: 1211443-80-9
分子量: 471.006
InChI 键: JZRSIQPIKASMEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ribociclib hydrochloride is a selective cyclin-dependent kinase inhibitor, a class of drugs that help slow the progression of cancer by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6). These proteins, when over-activated, can enable cancer cells to grow and divide too quickly .


Synthesis Analysis

The synthesis of Ribociclib involves eco-friendly methods using non-hazardous and renewable solvents such as EtOH and DMSO. The process includes regioselective hydrodechlorination of the key starting material, hydrolysis of the ester, and finally generation of amide functionality . The synthetic methodologies were optimized to avoid the use of hazardous solvents .


Molecular Structure Analysis

Ribociclib has a molecular formula of C23H30N8O and a molecular weight of 434.548 . It has been found that Ribociclib shows higher pharmacokinetic exposure in subjects with renal impairment .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ribociclib include regioselective hydrodechlorination, ester hydrolysis, and amidation . The reactions were optimized using eco-friendly solvents .


Physical And Chemical Properties Analysis

Ribociclib hydrochloride has a molecular formula of C23H31ClN8O and a molecular weight of 471 . The physical and chemical properties of Ribociclib were characterized using various techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), and atomic force microscopy (AFM) .

科学研究应用

Breast Cancer Treatment

Ribociclib is a newly approved orally administered drug for breast cancer . It has been used in combination with other drugs like fulvestrant to treat hormone receptor positive (HR+), HER2-negative advanced breast cancer . The drug has shown efficacy and safety in clinical trials .

Inhibitor of CDK4/6

Ribociclib is a selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . These proteins, when over-activated in a cell, can enable cancer cells to grow and divide too quickly . By inhibiting these proteins, Ribociclib helps slow the progression of cancer .

Treatment of Various Solid Tumors

Ribociclib has shown therapeutic potential for a variety of cancer types . Its high selectivity makes it an important partner drug for other targeted therapies, and it has been shown to enhance the clinical activity of existing anticancer therapies and delay the development of treatment resistance, without markedly increasing toxicity .

Preparation of Hybrid Lipid–Polymer Nanoparticles

Ribociclib has been used in the preparation of hybrid lipid–polymer nanoparticles (PLNs) to enhance its in vitro dissolution rate, pharmacokinetics, and anticancer efficacy . The study showed promising results, suggesting that optimized PLN might serve as an effective delivery vehicle for cancer treatment, especially breast and lung cancer .

Ecofriendly Synthesis of Ribociclib Intermediate

Ecofriendly methods have been developed for the synthesis of Ribociclib precursor . These methods were optimized by using non-hazardous and renewable solvents such as EtOH and DMSO .

Clinical Trials

Ribociclib is currently being studied in various clinical trials for its efficacy and safety in treating different types of cancers . These trials aim to identify optimal CDK4/6–based targeted combination regimens for various tumor types and advance the field of precision therapeutics in oncology .

安全和危害

Ribociclib is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Recent studies have shown that adding Ribociclib to hormone therapy significantly increased the amount of time a person with stage 2 or 3 HR-positive, HER2-negative early breast cancer lives without the cancer returning . Ongoing trials are seeking to identify optimal CDK4/6–based targeted combination regimens for various tumor types .

属性

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRSIQPIKASMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribociclib hydrochloride

CAS RN

1211443-80-9
Record name Ribociclib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOCICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63YF7YKW7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
S Dinakaran, H Zhao, Y Tang, Z Wang, S Ruiz… - bioRxiv, 2023 - biorxiv.org
… Mice were injected ip at P3, P4, and P5 with palbociclib isethionate (MedChemExpress, HY-A0065) in saline (100 mg/kg) or with ribociclib hydrochloride (MedChemExpress, HY-…
Number of citations: 5 www.biorxiv.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。